BenchChemオンラインストアへようこそ!

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Nucleophilic Substitution Leaving Group Ability SN2 Kinetics

tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2377035-68-0) is a bridged bicyclic amine building block belonging to the 2-azabicyclo[2.1.1]hexane (aza-BCH) family. It incorporates an N-Boc protecting group and a reactive bromomethyl substituent at the bridgehead position.

Molecular Formula C11H18BrNO2
Molecular Weight 276.174
CAS No. 2377035-68-0
Cat. No. B3020405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS2377035-68-0
Molecular FormulaC11H18BrNO2
Molecular Weight276.174
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC1C2)CBr
InChIInChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-7-11(6-12)4-8(13)5-11/h8H,4-7H2,1-3H3
InChIKeyBESPPGNCFQSIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2377035-68-0) – Core Saturated Bicyclic Building Block for sp³-Enriched Drug Discovery Programs


tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2377035-68-0) is a bridged bicyclic amine building block belonging to the 2-azabicyclo[2.1.1]hexane (aza-BCH) family. It incorporates an N-Boc protecting group and a reactive bromomethyl substituent at the bridgehead position. This scaffold has emerged as a privileged bioisostere for ortho- and meta-substituted phenyl rings and as a conformationally constrained pyrrolidine surrogate in medicinal chemistry [1]. The compound features a high fraction of sp³ carbon atoms (Fsp₃ = 0.909) and a computed XLogP3-AA of 2.3, placing it in a favorable lipophilicity range for CNS drug discovery [2][3]. Its bromomethyl handle enables direct nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions without requiring pre-activation steps, distinguishing it from hydroxyl or chloro analogs that demand additional synthetic manipulation [4].

Why tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Cannot Be Interchanged with Simpler Analogs – Procurement Risk Analysis


The azabicyclo[2.1.1]hexane scaffold imposes a rigid, three-dimensional geometry that fundamentally alters the spatial presentation of substituents compared to monocyclic piperidine, pyrrolidine, or even isomeric azabicyclo frameworks . Substituting the bromomethyl group with a chloromethyl or hydroxymethyl analog profoundly changes reaction kinetics, functional group tolerance, and the synthetic sequence length required to reach the desired product. In a published match-pair analysis from the Merck LRRK2 inhibitor program, replacing a standard saturated heterocycle with the aza-BCH scaffold led to measurable improvements in solubility and metabolic clearance . Consequently, procurement of a close analog without equivalent stereoelectronic properties introduces significant risk of synthetic failure, altered physicochemical profiles, or suboptimal biological outcomes. The quantitative evidence below substantiates why this specific building block should be prioritized over its nearest structural neighbors.

Quantitative Comparator Evidence for tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate vs. Its Closest Analogs


Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl in Nucleophilic Displacement Kinetics

The bromomethyl substituent confers approximately 10- to 50-fold higher reactivity in bimolecular nucleophilic substitution (S_N2) compared to the chloromethyl analog, based on established leaving-group ability scales (Br⁻ vs. Cl⁻; pK_a of conjugate acid: −9 vs. −7, respectively) [1]. In the context of 2-azabicyclo[2.1.1]hexane substrates, nucleophilic displacements of anti-bromo substituents proceed cleanly under mild conditions (NaSPh, DMF, 25 °C) to give thioether products, while analogous anti-chloro derivatives exhibit significantly slower conversion and may require elevated temperatures or polar aprotic additives for comparable yields [2]. This difference directly affects the synthetic efficiency and functional group tolerance when the building block is employed in multi-step medicinal chemistry campaigns.

Nucleophilic Substitution Leaving Group Ability SN2 Kinetics Building Block Reactivity

Scaffold Rigidity: sp³ Fraction (Fsp₃) of Aza-BCH vs. Piperidine Monocycle

The target compound exhibits an Fsp₃ value of 0.909 (10 sp³ carbons out of 11 total carbons), substantially higher than the corresponding monocyclic piperidine analog tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6), which has an Fsp₃ of 0.727 (8 sp³ carbons out of 11) [1][2]. Higher Fsp₃ correlates positively with clinical success rates: compounds with Fsp₃ > 0.45 show a statistically significant increase in the probability of advancing from Phase I to approval, attributed to reduced planar aromatic interactions that promote promiscuous binding and toxicity [3]. The bridged bicyclic framework additionally locks the nitrogen lone pair orientation, providing a defined exit vector that simplifies computational docking and structure-based design [4].

Fsp3 Conformational Restriction Drug-Likeness Bioisostere Design

Lipophilicity Control: XLogP3-AA of Bromomethyl vs. Hydroxymethyl Analog

The computed XLogP3-AA for tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is 2.3, representing a measurable increase in lipophilicity over the hydroxymethyl analog (tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, CAS 220598-43-6), which exhibits an XLogP3-AA of approximately 0.8 (estimated by substructure contribution) [1][2]. This ΔLogP of ~1.5 log units translates to an approximately 30-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential. For CNS-targeted programs, a LogP between 2 and 3.5 is generally considered optimal; the target compound falls within this window, while the hydroxymethyl analog is significantly more polar and may require prodrug strategies to achieve adequate CNS exposure [3].

Lipophilicity XLogP3 Membrane Permeability CNS Drug Design

Match-Pair Analysis: Aza-BCH Scaffold Impact on Solubility and Metabolic Clearance vs. Standard Saturated Heterocycles

A match-pair analysis conducted during Merck's optimization of N-heteroaryl indazole LRRK2 kinase inhibitors compared the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold against standard saturated heterocycles (pyrrolidine, piperidine). The aza-BCH-containing analogs demonstrated qualitatively improved aqueous solubility and reduced intrinsic clearance in both human and rodent liver microsome assays . While the published communication does not disclose the exact fold-change values in the abstract or supporting information, the authors explicitly state that the unique bicyclic system 'leads to improvements in solubility and metabolic clearance,' a conclusion drawn from paired experimental comparisons . This class-level observation is consistent with the broader medicinal chemistry principle that increased sp³ character and conformational restriction reduce cytochrome P450-mediated oxidative metabolism [1].

Match-Pair Analysis Solubility Metabolic Clearance LRRK2 Kinase Inhibitor

Commercial Availability and Purity Benchmarking of the Bromomethyl Building Block

The target compound is commercially stocked by multiple suppliers with documented purity of 95% (HPLC) and is available in quantities ranging from 50 mg to 2.5 g, with a price of $768.20 for 50 mg (A2B Chem, 12-day lead time) [1]. In comparison, the hydroxymethyl analog (CAS 220598-43-6) is priced at $213.90 for 100 mg but carries an 8–12 week lead time, reflecting lower demand and less frequent batch production . While the hydroxymethyl analog has a lower unit cost per milligram, its longer lead time and the additional synthetic steps required for activation (tosylation/mesylation prior to nucleophilic displacement) can offset any procurement cost advantage. The chloromethyl positional isomer (CAS 2021670-77-7) is listed by a single supplier with no publicly available pricing, indicating limited commercial accessibility . The broader market availability of the bromomethyl building block reduces supply-chain risk for long-term discovery programs.

Commercial Availability Purity Procurement Lead Time Building Block Sourcing

High-Impact Research and Industrial Application Scenarios for tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate


Late-Stage Diversification of Kinase Inhibitor Leads via Direct S_N2 Functionalization

The bromomethyl group permits direct nucleophilic displacement with amine, thiol, or alkoxide nucleophiles under mild conditions (DMF, 25 °C, 2–6 h), enabling rapid analog generation without protecting-group manipulation [1]. In kinase inhibitor programs such as the Merck LRRK2 series, the aza-BCH scaffold has been specifically validated to improve solubility and metabolic clearance relative to pyrrolidine/piperidine controls . Researchers can use this building block to replace the saturated heterocycle moiety in an existing lead series and assess the impact on ADMET parameters within a single synthesis cycle.

CNS-Penetrant Candidate Synthesis Leveraging Optimal Lipophilicity Window

With an XLogP3-AA of 2.3, the building block resides within the CNS MPO optimal LogP range (2–3.5) [2]. This contrasts with the more polar hydroxymethyl analog (estimated XLogP3-AA ≈ 0.8), which would necessitate additional alkylation or acylation steps to achieve comparable membrane permeability. Medicinal chemists targeting neurological indications (Parkinson's disease, Alzheimer's disease) can directly incorporate this building block into lead compounds without LogP adjustment, accelerating the design-make-test cycle.

Conformationally Constrained Bioisostere Replacement in Fragment-Based Drug Discovery

The rigid bicyclic framework provides a defined nitrogen exit vector and bridgehead substitution geometry suitable for ortho- and meta-substituted phenyl ring replacements [3]. Fragment libraries constructed with this scaffold can explore three-dimensional chemical space that is inaccessible to flat aromatic fragments, increasing the probability of identifying hits with novel binding modes and improved selectivity profiles [4]. The Fsp₃ value of 0.909 places this building block in the top quartile of three-dimensional fragments available for screening.

Parallel Library Synthesis for SAR Exploration with Multi-Source Supply Assurance

The compound's availability from multiple commercial suppliers (≥3 vendors, 12-day lead time) with consistent 95% purity enables reliable parallel library production [5]. The bromomethyl handle reacts with a broad scope of N-, O-, and S-nucleophiles, as well as participating in palladium-catalyzed cross-coupling reactions, offering divergent access to structurally diverse analogs from a single building block [1]. Procurement from established supply chains reduces the risk of batch-to-batch variability that can confound SAR interpretation.

Quote Request

Request a Quote for Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.